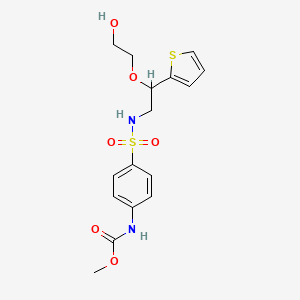

甲基(4-(N-(2-(2-羟乙氧基)-2-(噻吩-2-基)乙基)磺酰胺基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

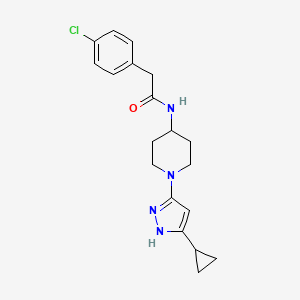

The compound of interest, "methyl (4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate," is a complex molecule that appears to be related to a family of compounds that have been synthesized for various applications, including potential antimicrobial activity. The molecule contains several functional groups, including a carbamate, sulfonamide, and an ether linkage, which may contribute to its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related carbamate compounds typically involves the alkylation of a hydroxyphenyl carbamate precursor. For instance, methyl-N-(4-hydroxyphenyl)carbamate can be alkylated with (chloromethyl)oxirane to produce methyl-N-[4-(2,3-epoxypropoxy)phenyl]carbamate, which can then undergo aminolysis to yield various methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates . Similarly, the synthesis of sulfonamide hybrids involves the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate . These methods suggest that the compound could be synthesized through a multi-step process involving the initial formation of a hydroxyphenyl carbamate followed by subsequent modifications to introduce the sulfonamide and ether groups.

Molecular Structure Analysis

The molecular structure of carbamate and sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonding, which can stabilize certain tautomeric forms. For example, in the case of ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate, intramolecular hydrogen bonds are arranged in an S(6) graph-set motif within the carbethoxythiourea moiety . This kind of intramolecular interaction is likely to be present in the compound of interest, influencing its molecular conformation and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving carbamate compounds can be quite diverse. For example, methyl [4-(oxoacetyl)phenyl]carbamate can undergo condensation reactions with various reagents to form different heterocyclic structures . The presence of the sulfonamide group in the compound of interest suggests that it may also participate in reactions typical of sulfonamides, such as the formation of sulfonamide hybrids . These reactions can be influenced by the presence of other functional groups in the molecule, leading to a wide range of possible products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. Carbamates generally exhibit moderate polarity and can engage in hydrogen bonding due to the presence of the carbonyl and amine groups. Sulfonamides are known for their acidic nature and ability to form salts with metals or amines. The ether linkage in the compound adds to its polarity and may affect its solubility in organic solvents. The thiophene moiety could contribute to the compound's aromatic character and potentially its electronic properties. The overall properties of the compound would be a combination of these individual group characteristics, leading to unique solubility, stability, and reactivity profiles.

科学研究应用

药物代谢和药代动力学

对哌醋甲酯及其与酒精相互作用的研究突出了药物代谢的复杂性以及新代谢物的形成,例如在过量服用酒精后在人血和肝脏样本中检测到的乙基哌醋甲酯 (Markowitz 等,1999 年)。这些发现对于理解药物的代谢途径及其与其他物质的潜在相互作用至关重要。

环境污染物和人体暴露

对室内外空气中全氟磺酰胺等环境污染物的研究揭示了人类接触各种卤代化合物的途径 (Shoeib 等,2005 年)。同样,对羟基苯甲酸酯及其代谢物在人体样本中出现的现象突出了人们广泛接触常见防腐剂以及监测此类物质对潜在健康影响的重要性 (Zhang 等,2020 年)。

药理相互作用

3,4-亚甲二氧基甲基苯丙胺(MDMA)与帕罗西汀之间的药理相互作用表明了药物-药物相互作用对物质的药效学和药代动力学产生的重大影响,可能改变其作用和有效性 (Farré 等,2007 年)。了解这些相互作用对于药物安全性和有效性至关重要。

新代谢物的鉴定

在人尿中鉴定出新代谢物,例如 MDMA 的硫醚加合物,强调了先进分析技术在揭示药物代谢命运及其潜在毒理学意义方面的重要性 (Perfetti 等,2009 年)。这项研究可以为安全性评估和治疗策略提供信息。

属性

IUPAC Name |

methyl N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S2/c1-23-16(20)18-12-4-6-13(7-5-12)26(21,22)17-11-14(24-9-8-19)15-3-2-10-25-15/h2-7,10,14,17,19H,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCVHMBCYKGHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)

![3-(2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512183.png)

![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2512187.png)

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2512188.png)